

VLS-1272: A Technical Guide to a Selective KIF18A Inhibitor

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Compound of Interest

Compound Name: VLS-1272

Cat. No.: B10857293

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Introduction

VLS-1272 is a potent and selective, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A. As an ATP-noncompetitive, allosteric inhibitor, **VLS-1272** represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for **VLS-1272**.

Chemical Structure and Properties

VLS-1272 is a complex synthetic molecule with the IUPAC name N-(tert-butyl)-3-(5''-(methylsulfonamido)dispiro[cyclopropane-1,1'-cyclohexane-4',3''-indoline]-1''-carbonyl)benzenesulfonamide. Its chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C27H35N3O5S2
Molecular Weight	545.71 g/mol
CAS Number	2914878-00-3
Appearance	Solid
Solubility	Soluble in DMSO

Chemical Structure:

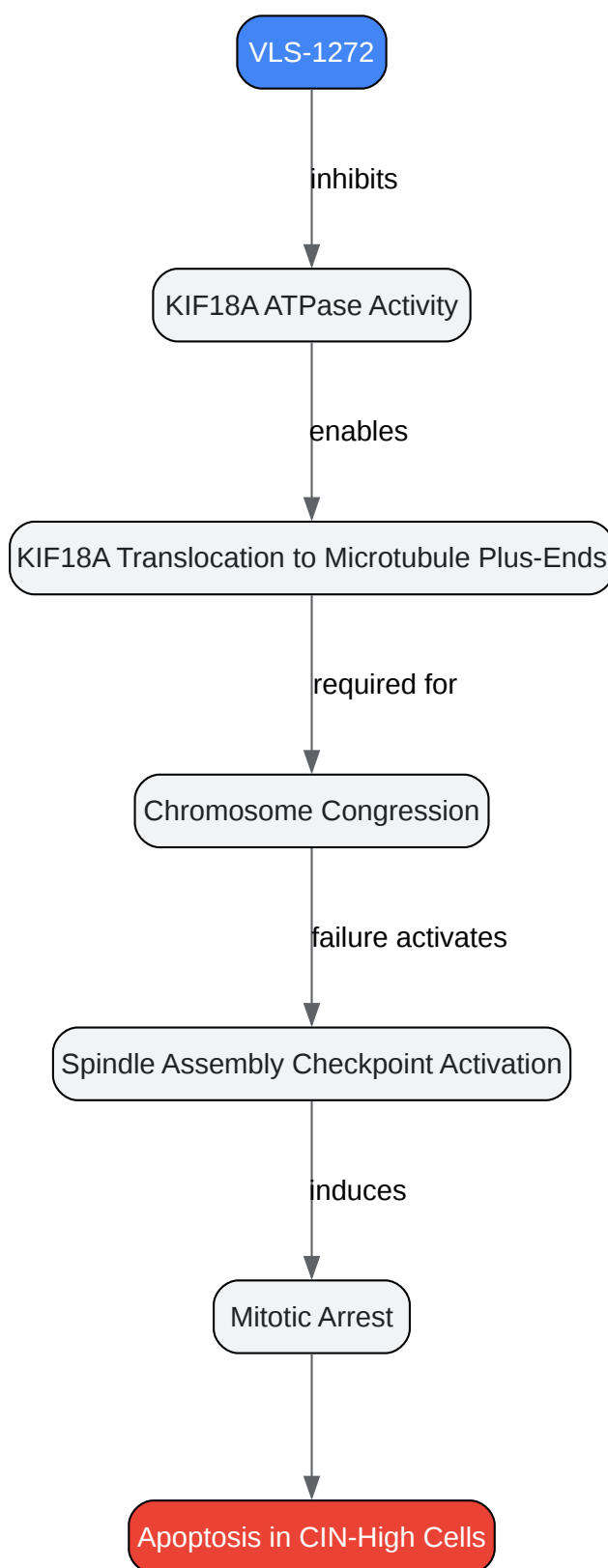
 VLS-1272 Chemical Structure

Mechanism of Action

VLS-1272 selectively targets the ATPase activity of KIF18A, a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By binding to an allosteric site on the KIF18A-microtubule complex, **VLS-1272** inhibits its enzymatic function in an ATP-noncompetitive manner.[1][2] This inhibition prevents the translocation of KIF18A along spindle microtubules, leading to a cascade of events within the cell.

The primary consequence of KIF18A inhibition by **VLS-1272** is the failure of proper chromosome congression. This disruption activates the spindle assembly checkpoint, causing a prolonged mitotic arrest. In cancer cells with high levels of chromosomal instability, this sustained mitotic arrest ultimately triggers apoptotic cell death. Notably, normal, chromosomally stable cells are significantly less sensitive to the effects of **VLS-1272**, suggesting a favorable therapeutic window.

Signaling Pathway of VLS-1272 Action



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Caption: Mechanism of action of **VLS-1272**.

Biological Activity

In Vitro Potency and Selectivity

VLS-1272 demonstrates potent inhibition of KIF18A ATPase activity. The selectivity of **VLS-1272** for KIF18A over other kinesin motor proteins is a key feature, minimizing off-target effects.

Target	IC50 (nM)
Human KIF18A	41
Murine KIF18A	8.8
KIF19	280
KIF11/Eg5	>100,000
KIF18B	>100,000
KIFC1	>100,000

Cellular Activity

In cell-based assays, **VLS-1272** selectively inhibits the proliferation of cancer cell lines with high chromosomal instability.

Cell Line	Phenotype	IC50 (μM)
JIMT-1 (Breast Cancer)	CIN-High	0.0078
OVCAR-3 (Ovarian Cancer)	CIN-High	0.0097
HCC-15 (Breast Cancer)	CIN-High	0.011

Preclinical In Vivo Efficacy

VLS-1272 has demonstrated significant anti-tumor activity in preclinical xenograft models of human cancers with high chromosomal instability. Oral administration of **VLS-1272** led to dose-dependent tumor growth inhibition. Importantly, these anti-tumor effects were observed at doses that were well-tolerated, with no significant body weight loss in the treated animals.

Tumor Model	Dosing (mg/kg, p.o.)	Tumor Growth Inhibition
HCC15 Xenograft	10	30% ± 15%
	30	72% ± 6%
	60	82% ± 9%
OVCAR-3 Xenograft	10	24% ± 26%
	30	72% ± 17%
	60	82% ± 10%

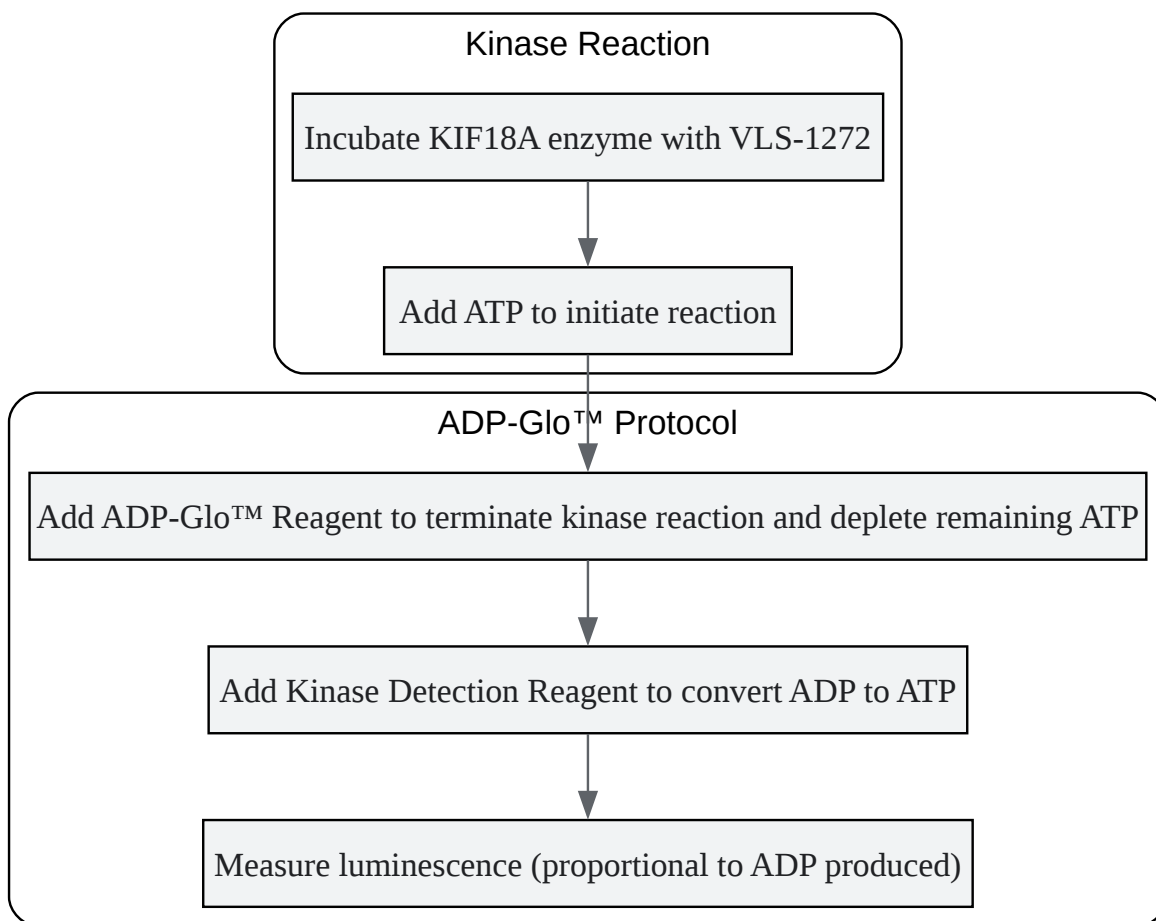
Experimental Protocols

Detailed, step-by-step experimental protocols for the evaluation of **VLS-1272** are not publicly available. The following methodologies are summarized from published research and represent the general procedures used in the characterization of this compound.

KIF18A ATPase Activity Assay (ADP-Glo™)

The inhibitory effect of **VLS-1272** on KIF18A ATPase activity was likely assessed using a commercially available ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced in the enzymatic reaction.

General Workflow:



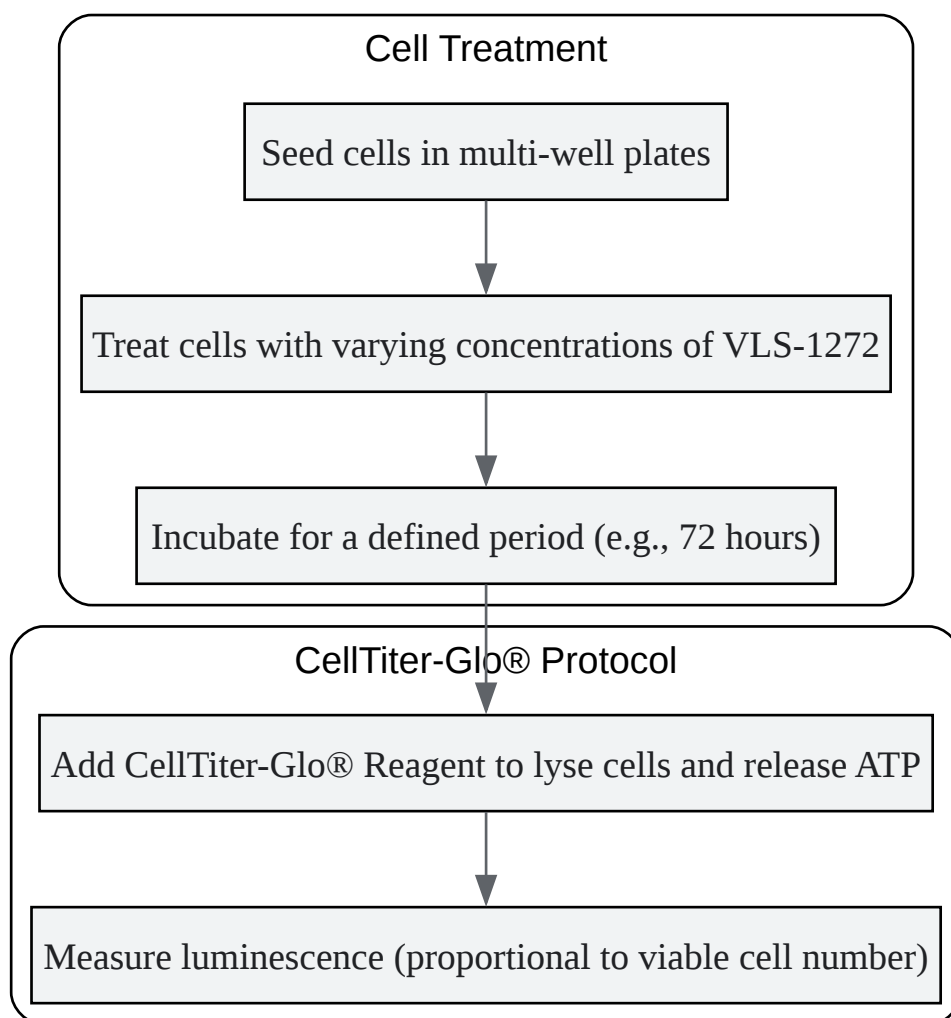
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Caption: General workflow for the ADP-Glo™ assay.

Cell Proliferation Assay (CellTiter-Glo®)

The anti-proliferative effects of **VLS-1272** on cancer cell lines were likely determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures the number of viable cells in culture based on the quantification of ATP.

General Workflow:



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Caption: General workflow for the CellTiter-Glo® assay.

In Vivo Xenograft Studies

Human cancer cell lines with high chromosomal instability (e.g., HCC15, OVCAR-3) were likely implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice would be randomized into vehicle and **VLS-1272** treatment groups. **VLS-1272** was administered orally at various doses, and tumor volume and body weight were monitored regularly.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic (ADME) and toxicology data for **VLS-1272** are not publicly available. Preclinical studies indicate that the compound is orally bioavailable and well-tolerated in mice at efficacious doses, as evidenced by the lack of significant body weight loss during treatment.

Clinical Development

There is no public information indicating that **VLS-1272** has entered clinical trials. The developing company, Volastra Therapeutics, is advancing other selective KIF18A inhibitors, namely VLS-1488 and sovilnesib, in clinical studies for the treatment of solid tumors with high chromosomal instability. It is plausible that **VLS-1272** served as a preclinical tool compound to validate the therapeutic hypothesis of KIF18A inhibition.

Conclusion

VLS-1272 is a potent and selective preclinical inhibitor of KIF18A with demonstrated anti-tumor activity in models of chromosomally unstable cancers. Its mechanism of action, which capitalizes on a key vulnerability of many cancer cells, and its favorable preclinical safety profile highlight the potential of KIF18A inhibition as a novel cancer therapeutic strategy. While **VLS-1272** itself may not be the clinical candidate, the data generated with this compound have paved the way for the clinical development of next-generation KIF18A inhibitors.

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References

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